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Compound of Interest

Compound Name: Yellow 10

Cat. No.: B1170507 Get Quote

This technical guide provides a comprehensive overview of the synthesis and characterization

of two commercially significant compounds commonly referred to as "Yellow 10": Quinoline

Yellow (C.I. 47005) and Pigment Yellow 10. This document is intended for researchers,

scientists, and professionals in drug development and related fields, offering detailed

experimental protocols, data analysis, and visualizations to facilitate a deeper understanding of

these materials.

Quinoline Yellow (C.I. 47005; D&C Yellow No. 10)
Quinoline Yellow is a water-soluble synthetic dye widely used in cosmetics, pharmaceuticals,

and food products.[1][2] Chemically, it is a mixture of the sodium salts of the mono-, di-, and

trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione.[3][4] The disulfonated form is typically the

principal component.[5]

Synthesis of Quinoline Yellow
The synthesis of Quinoline Yellow is a two-step process involving the initial formation of the

unsulfonated precursor, 2-(2-quinolyl)indan-1,3-dione, followed by sulfonation.[6]

Step 1: Synthesis of 2-(2-quinolyl)indan-1,3-dione

This step involves the condensation reaction of quinaldine (2-methylquinoline) and phthalic

anhydride.[4]
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Condensation of Quinaldine and Phthalic Anhydride

Experimental Protocol:

A detailed experimental protocol for this condensation is not readily available in open literature,

however, the general procedure involves heating a mixture of quinaldine and phthalic

anhydride, often in the presence of a catalyst like zinc chloride.[4]

Step 2: Sulfonation of 2-(2-quinolyl)indan-1,3-dione

The synthesized 2-(2-quinolyl)indan-1,3-dione is then sulfonated using a strong sulfonating

agent, such as oleum (fuming sulfuric acid), to introduce sulfonic acid groups onto the quinoline

and/or indandione rings.[6] The degree of sulfonation (mono-, di-, or tri-sulfonated) can be

controlled by reaction conditions.[3]
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Sulfonation to form Quinoline Yellow

Experimental Protocol:
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A general procedure for sulfonation involves reacting 2-(2-quinolyl)indan-1,3-dione with oleum.

The reaction mixture is then typically quenched in a brine solution to precipitate the sodium

salts of the sulfonated products.[5]

Purification:

Commercial Quinoline Yellow is often purified to remove inorganic salts and unsulfonated

starting material. A common purification method involves the formation of water-insoluble

organic amine salts, which can be isolated, washed, and then converted back to the highly

pure sodium salt of Quinoline Yellow.

Characterization of Quinoline Yellow
A variety of analytical techniques are employed to characterize Quinoline Yellow and its various

sulfonated forms.

1.2.1. Physicochemical Properties

Property Value Reference

Appearance
Bright greenish-yellow powder

or granules
[2][5]

Solubility
Soluble in water, sparingly

soluble in ethanol
[2]

Melting Point >228 °C

1.2.2. Spectroscopic Analysis

UV-Visible Spectroscopy:

The UV-Vis spectrum of an aqueous solution of Quinoline Yellow exhibits a characteristic

absorption maximum (λmax) in the visible region.

Experimental Protocol:
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A dilute solution of Quinoline Yellow in a suitable solvent (e.g., water, ethanol, methanol, or

DMSO) is prepared. The absorbance spectrum is recorded using a UV-Vis spectrophotometer

over a wavelength range of 200-800 nm.[7]

Solvent λmax (nm) Reference

Water ~415 [5]

Various Solvents
A red shift is observed with

increasing solvent polarity
[7]

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying the different sulfonated

components of Quinoline Yellow.[3][8]

Experimental Protocol:

A reversed-phase HPLC method is typically used. A C18 column is common, with a mobile

phase consisting of an aqueous buffer and an organic modifier like acetonitrile.[5][8] A gradient

elution is often employed to achieve separation of the mono-, di-, and tri-sulfonated species.[5]

Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at the λmax

of Quinoline Yellow.[5]

Quinoline Yellow Sample HPLC System
(C18 Column, Gradient Elution) UV-Vis/PDA Detector Chromatogram

(Separated Components)
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HPLC Analysis Workflow for Quinoline Yellow

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of the

components of Quinoline Yellow. While specific spectra for the sulfonated mixture are not

readily available, the analysis of related quinoline derivatives provides expected chemical shift

regions.[9]
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Mass Spectrometry (MS):

Mass spectrometry, particularly with electrospray ionization (ESI-MS), is used to determine the

molecular weights of the different sulfonated species in Quinoline Yellow and to study their

fragmentation patterns.[10]

Pigment Yellow 10 (C.I. 12710)
Pigment Yellow 10 is a monoazo pigment that is insoluble in water. It is known for its good

lightfastness and is used in printing inks, coatings, and plastics.[11]

Synthesis of Pigment Yellow 10
The synthesis of Pigment Yellow 10 is achieved through an azo coupling reaction, which

involves two main steps: diazotization of an aromatic amine and the subsequent coupling with

a coupling component.[12]

Step 1: Diazotization of 2,5-Dichloroaniline

In this step, 2,5-dichloroaniline is converted to its corresponding diazonium salt using nitrous

acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric

acid or sulfuric acid) at low temperatures (0-5 °C).[13][14][15]

2,5-Dichloroaniline

2,5-Dichlorobenzenediazonium Salt

+

Sodium Nitrite + Acid

Diazotization
(0-5 °C)
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Diazotization of 2,5-Dichloroaniline

Experimental Protocol:

A general procedure involves dissolving 2,5-dichloroaniline in an acidic medium, cooling the

solution to 0-5 °C, and then slowly adding an aqueous solution of sodium nitrite.[16] The
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reaction is kept cold to prevent the decomposition of the unstable diazonium salt.[13]

Step 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a coupling component, in this case, 3-

methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the final Pigment Yellow 10.

2,5-Dichlorobenzenediazonium Salt

Pigment Yellow 10

+

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

Azo Coupling

Click to download full resolution via product page

Azo Coupling to form Pigment Yellow 10

Experimental Protocol:

The coupling component is typically dissolved or suspended in a suitable medium, and the cold

diazonium salt solution is added slowly while maintaining the appropriate pH and temperature.

[17] The resulting pigment precipitates out of the solution and can be collected by filtration,

washed, and dried.

Characterization of Pigment Yellow 10
2.2.1. Physicochemical Properties
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Property Value Reference

Appearance Yellow powder [18]

Molecular Formula C₁₆H₁₂Cl₂N₄O₄ [18]

Molecular Weight 395.20 g/mol [18]

Melting Point 258 °C [19]

Density 1.6 g/cm³ [18]

Oil Absorption 25-35 g/100g [18]

pH Value (10% slurry) 6.0-7.5 [19]

Solubility

Insoluble in water; slightly

soluble in ethanol and acetone

when heated

[19]

2.2.2. Spectroscopic Analysis

Detailed spectroscopic data such as NMR and mass spectra for Pigment Yellow 10 are not

widely available in the public domain. Characterization typically relies on its physical properties,

coloristic data, and fastness properties. Techniques such as FT-IR and X-ray diffraction can be

used to confirm the identity and crystalline structure of the pigment.

This guide provides a foundational understanding of the synthesis and characterization of

Quinoline Yellow and Pigment Yellow 10. For further in-depth research and development, it is

recommended to consult specialized literature and patents for more specific and optimized

experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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